Ebselen
Ebselen
Ebselen is a organoselenium compound with anti-inflammatory, anti-oxidant and cytoprotective activity. Ebselen acts as a glutathione peroxidase mimetic and is thereby able to prevent cellular damage induced by reactive oxygen species (ROS). In addition, this agent inhibits the activity of a variety of enzymes including nitric oxide synthase (NOS), 5-lipoxygenase, cyclooxygenase, protein kinase C (PKC), NADPH oxidase and gastric H+/K+-ATPase. Furthermore, ebselen may be neuroprotective due to its ability to neutralize free radicals upon NMDA receptor activation thus, reducing lipoperoxidation mediated by glutamate-induced excitotoxicity.
Ebselen is a benzoselenazole that is 1,2-benzoselenazol-3-one carrying an additional phenyl substituent at position 2. Acts as a mimic of glutathione peroxidase. It has a role as a neuroprotective agent, an apoptosis inducer, an anti-inflammatory drug, an antioxidant, a hepatoprotective agent, a genotoxin, a radical scavenger, an enzyme mimic, an EC 1.3.1.8 [acyl-CoA dehydrogenase (NADP(+))] inhibitor, an EC 1.8.1.12 (trypanothione-disulfide reductase) inhibitor, an EC 1.13.11.33 (arachidonate 15-lipoxygenase) inhibitor, an EC 1.13.11.34 (arachidonate 5-lipoxygenase) inhibitor, an EC 2.5.1.7 (UDP-N-acetylglucosamine 1-carboxyvinyltransferase) inhibitor, an EC 2.7.10.1 (receptor protein-tyrosine kinase) inhibitor, an EC 3.5.4.1 (cytosine deaminase) inhibitor and an EC 5.1.3.2 (UDP-glucose 4-epimerase) inhibitor.
Ebselen has been investigated for the treatment and basic science of Meniere's Disease, Type 2 Diabetes Mellitus, and Type 1 Diabetes Mellitus.
Ebselen is a benzoselenazole that is 1,2-benzoselenazol-3-one carrying an additional phenyl substituent at position 2. Acts as a mimic of glutathione peroxidase. It has a role as a neuroprotective agent, an apoptosis inducer, an anti-inflammatory drug, an antioxidant, a hepatoprotective agent, a genotoxin, a radical scavenger, an enzyme mimic, an EC 1.3.1.8 [acyl-CoA dehydrogenase (NADP(+))] inhibitor, an EC 1.8.1.12 (trypanothione-disulfide reductase) inhibitor, an EC 1.13.11.33 (arachidonate 15-lipoxygenase) inhibitor, an EC 1.13.11.34 (arachidonate 5-lipoxygenase) inhibitor, an EC 2.5.1.7 (UDP-N-acetylglucosamine 1-carboxyvinyltransferase) inhibitor, an EC 2.7.10.1 (receptor protein-tyrosine kinase) inhibitor, an EC 3.5.4.1 (cytosine deaminase) inhibitor and an EC 5.1.3.2 (UDP-glucose 4-epimerase) inhibitor.
Ebselen has been investigated for the treatment and basic science of Meniere's Disease, Type 2 Diabetes Mellitus, and Type 1 Diabetes Mellitus.
Brand Name:
Vulcanchem
CAS No.:
60940-34-3
VCID:
VC0526823
InChI:
InChI=1S/C13H9NOSe/c15-13-11-8-4-5-9-12(11)16-14(13)10-6-2-1-3-7-10/h1-9H
SMILES:
C1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3[Se]2
Molecular Formula:
C13H9NOSe
Molecular Weight:
274.2 g/mol
Ebselen
CAS No.: 60940-34-3
Inhibitors
VCID: VC0526823
Molecular Formula: C13H9NOSe
Molecular Weight: 274.2 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
CAS No. | 60940-34-3 |
---|---|
Product Name | Ebselen |
Molecular Formula | C13H9NOSe |
Molecular Weight | 274.2 g/mol |
IUPAC Name | 2-phenyl-1,2-benzoselenazol-3-one |
Standard InChI | InChI=1S/C13H9NOSe/c15-13-11-8-4-5-9-12(11)16-14(13)10-6-2-1-3-7-10/h1-9H |
Standard InChIKey | DYEFUKCXAQOFHX-UHFFFAOYSA-N |
SMILES | C1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3[Se]2 |
Canonical SMILES | C1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3[Se]2 |
Appearance | White solid powder. |
Description | Ebselen is a organoselenium compound with anti-inflammatory, anti-oxidant and cytoprotective activity. Ebselen acts as a glutathione peroxidase mimetic and is thereby able to prevent cellular damage induced by reactive oxygen species (ROS). In addition, this agent inhibits the activity of a variety of enzymes including nitric oxide synthase (NOS), 5-lipoxygenase, cyclooxygenase, protein kinase C (PKC), NADPH oxidase and gastric H+/K+-ATPase. Furthermore, ebselen may be neuroprotective due to its ability to neutralize free radicals upon NMDA receptor activation thus, reducing lipoperoxidation mediated by glutamate-induced excitotoxicity. Ebselen is a benzoselenazole that is 1,2-benzoselenazol-3-one carrying an additional phenyl substituent at position 2. Acts as a mimic of glutathione peroxidase. It has a role as a neuroprotective agent, an apoptosis inducer, an anti-inflammatory drug, an antioxidant, a hepatoprotective agent, a genotoxin, a radical scavenger, an enzyme mimic, an EC 1.3.1.8 [acyl-CoA dehydrogenase (NADP(+))] inhibitor, an EC 1.8.1.12 (trypanothione-disulfide reductase) inhibitor, an EC 1.13.11.33 (arachidonate 15-lipoxygenase) inhibitor, an EC 1.13.11.34 (arachidonate 5-lipoxygenase) inhibitor, an EC 2.5.1.7 (UDP-N-acetylglucosamine 1-carboxyvinyltransferase) inhibitor, an EC 2.7.10.1 (receptor protein-tyrosine kinase) inhibitor, an EC 3.5.4.1 (cytosine deaminase) inhibitor and an EC 5.1.3.2 (UDP-glucose 4-epimerase) inhibitor. Ebselen has been investigated for the treatment and basic science of Meniere's Disease, Type 2 Diabetes Mellitus, and Type 1 Diabetes Mellitus. |
Purity | >98% (or refer to the Certificate of Analysis) |
Shelf Life | >2 years if stored properly |
Solubility | Soluble in DMSO, not in water |
Storage | Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms | 2-phenyl-1,2-benzoisoselenazol-3(2H)-one 2-phenylbenzoisoselenazol-3(2H)-one DR 3305 DR-3305 ebselen PZ 51 PZ-51 RP 60931 |
Reference | 1: Ren X, Zou L, Lu J, Holmgren A. Selenocysteine in mammalian thioredoxin reductase and application of ebselen as a therapeutic. Free Radic Biol Med. 2018 Nov 1;127:238-247. doi: 10.1016/j.freeradbiomed.2018.05.081. Epub 2018 May 25. Review. PubMed PMID: 29807162. 2: May HC, Yu JJ, Guentzel MN, Chambers JP, Cap AP, Arulanandam BP. Repurposing Auranofin, Ebselen, and PX-12 as Antimicrobial Agents Targeting the Thioredoxin System. Front Microbiol. 2018 Mar 5;9:336. doi: 10.3389/fmicb.2018.00336. eCollection 2018. Review. PubMed PMID: 29556223; PubMed Central PMCID: PMC5844926. 3: Noguchi N. Ebselen, a useful tool for understanding cellular redox biology and a promising drug candidate for use in human diseases. Arch Biochem Biophys. 2016 Apr 1;595:109-12. doi: 10.1016/j.abb.2015.10.024. Review. PubMed PMID: 27095225. 4: Martini F, Bruning CA, Soares SM, Nogueira CW, Zeni G. Inhibitory effect of ebselen on cerebral acetylcholinesterase activity in vitro: kinetics and reversibility of inhibition. Curr Pharm Des. 2015;21(7):920-4. Review. PubMed PMID: 25312723. 5: Azad GK, Tomar RS. Ebselen, a promising antioxidant drug: mechanisms of action and targets of biological pathways. Mol Biol Rep. 2014 Aug;41(8):4865-79. doi: 10.1007/s11033-014-3417-x. Review. PubMed PMID: 24867080. 6: Fang J, Zhong L, Zhao R, Holmgren A. Ebselen: a thioredoxin reductase-dependent catalyst for alpha-tocopherol quinone reduction. Toxicol Appl Pharmacol. 2005 Sep 1;207(2 Suppl):103-9. Review. PubMed PMID: 15979675. 7: Parnham M, Sies H. Ebselen: prospective therapy for cerebral ischaemia. Expert Opin Investig Drugs. 2000 Mar;9(3):607-19. Review. PubMed PMID: 11060699. 8: Sies H, Masumoto H. Ebselen as a glutathione peroxidase mimic and as a scavenger of peroxynitrite. Adv Pharmacol. 1997;38:229-46. Review. PubMed PMID: 8895811. 9: Schewe T. Molecular actions of ebselen--an antiinflammatory antioxidant. Gen Pharmacol. 1995 Oct;26(6):1153-69. Review. PubMed PMID: 7590103. 10: Sies H. Ebselen. Methods Enzymol. 1995;252:341-2. Review. PubMed PMID: 7476371. 11: Sies H. Ebselen: a glutathione peroxidase mimic. Methods Enzymol. 1994;234:476-82. Review. PubMed PMID: 7808321. 12: Sies H. Ebselen, a selenoorganic compound as glutathione peroxidase mimic. Free Radic Biol Med. 1993 Mar;14(3):313-23. Review. PubMed PMID: 8458589. 13: Parnham MJ, Leyck S, Graf E, Dowling EJ, Blake DR. The pharmacology of ebselen. Agents Actions. 1991 Jan;32(1-2):4-9. Review. PubMed PMID: 2058468. 14: Parnham MJ. Biological activities and clinical potential of Ebselen. Adv Exp Med Biol. 1990;264:193-7. Review. PubMed PMID: 2244495. |
PubChem Compound | 3194 |
Last Modified | Nov 11 2021 |
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